molecular formula C15H19NO4 B173627 1-(Cbz-amino)cyclohexanecarboxylic acid CAS No. 17191-43-4

1-(Cbz-amino)cyclohexanecarboxylic acid

カタログ番号: B173627
CAS番号: 17191-43-4
分子量: 277.31 g/mol
InChIキー: UZRXLKFQBCCVJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cbz-amino)cyclohexanecarboxylic acid (CAS: 17191-43-4) is a carbobenzoxy (Cbz)-protected cyclic β-amino acid with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . The Cbz group serves as a protective moiety for the amino functionality, enabling controlled deprotection during peptide synthesis. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors and chiral building blocks . Its storage requires dry, sealed conditions at room temperature due to sensitivity to moisture and light .

準備方法

The synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of cyclohexanecarboxylic acid with a reagent such as benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

1-(Cbz-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Cbz group.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, which can further react to form amides, esters, or other derivatives.

科学的研究の応用

Peptide Synthesis

Cbz-ACCA serves as a crucial building block in peptide synthesis. The Cbz group protects the amino functionality during the coupling reactions, allowing for the formation of peptides without unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, Cbz-ACCA is employed in designing pharmaceutical compounds. The unique structure contributes to biological activity, making it suitable for developing drugs targeting various diseases .

Bioconjugation

The compound can modify biomolecules such as proteins and nucleic acids, facilitating biochemical assays and studies. This application is vital for creating targeted therapies and understanding molecular interactions .

Structural Biology

Research has demonstrated that constrained cyclic amino acids like Cbz-ACCA can stabilize β-helical motifs in proteins. This stabilization enhances the structural integrity of synthetic nanoconstructs derived from these motifs, which are essential for various biotechnological applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Cbz-ACCA in various applications:

  • A study focused on its role in stabilizing β-helical motifs indicated that incorporating Cbz-ACCA into synthetic peptides improved their structural stability significantly compared to other amino acids .
  • Research on neuroprotective compounds has shown potential therapeutic uses for derivatives of cyclohexanecarboxylic acids, suggesting that modifications involving Cbz-ACCA could lead to new treatments for neurodegenerative diseases .

作用機序

The mechanism of action of 1-(Cbz-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-Cyclohexenecarboxylic Acid (C₇H₁₀O₂)

  • Key Difference : Contains a cyclohexene ring (unsaturated) instead of a substituted cyclohexane.
  • Impact : The double bond increases reactivity toward electrophilic additions but reduces stability compared to saturated analogs. Its smaller size (MW: 126.16 g/mol) limits utility in complex syntheses .

1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid (C₁₃H₁₅FNO₂)

  • Key Difference: Substituted with a 2-fluorophenylamino group.
  • Impact: Fluorine enhances lipophilicity and metabolic stability via electron-withdrawing effects. The molecular weight (239.27 g/mol) is lower than the Cbz derivative, but the unprotected amino group limits its use in stepwise syntheses .

1-Amino-1-cyclohexanecarboxylic Acid (C₇H₁₃NO₂)

  • Key Difference: Lacks a protecting group on the amino functionality.
  • Impact: The free amino group increases reactivity but reduces stability during storage and synthesis. Its simplicity (MW: 143.19 g/mol) makes it suitable for direct incorporation into peptides without deprotection steps .

1-(Fmoc-amino)cyclohexanecarboxylic Acid (C₂₃H₂₃NO₄)

  • Key Difference : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
  • Impact: Fmoc is base-labile (vs. Cbz’s hydrogenolytic cleavage), offering orthogonal protection strategies. The higher molecular weight (365.43 g/mol) may affect solubility in polar solvents .

1-(4-Chlorophenyl)-1-cyclohexanecarboxylic Acid (C₁₃H₁₅ClO₂)

  • Key Difference : Features a chlorophenyl substituent.
  • Impact : The electron-withdrawing chlorine increases carboxylic acid acidity (pKa ~3.5–4.0), enhancing solubility in basic aqueous media. Applications include intermediates for anti-inflammatory agents .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula MW (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³) LogP
1-(Cbz-amino)cyclohexanecarboxylic acid C₁₅H₁₉NO₄ 277.32 Cbz-protected amino N/A ~1.2 (estimated) 2.1–2.5
1-(3-Pyridinyl)cyclohexanecarboxylic acid C₁₂H₁₃NO₂ 203.24 Pyridinyl 379.0 1.2 1.8
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid C₁₃H₂₂O₂ 210.31 Branched alkyl N/A ~0.95 3.5–4.0
Cyclohexanecarboxylic acid (CCA) C₇H₁₂O₂ 128.17 None 232–234 1.03 1.4
  • Pharmacokinetics: Cyclohexanecarboxylic acid derivatives exhibit variable metabolic profiles. For example, CCA shows low biliary excretion of glucuronide conjugates (5% vs. >50% for valproic acid analogs), indicating substituent-dependent excretion pathways . While direct data on this compound are lacking, its bulkier Cbz group likely reduces renal clearance compared to unprotected analogs.

生物活性

1-(Cbz-amino)cyclohexanecarboxylic acid, a derivative of cyclohexane, is an amino acid with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclohexane ring and a carboxybenzyl (Cbz) protecting group, influences its biological activity and application in peptide synthesis. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O2_{2}
  • CAS Number : 53527-28-9

The presence of the bulky Cbz group significantly affects the conformational preferences of the molecule, making it a valuable building block for introducing structural constraints in peptides.

This compound is primarily studied for its role as a substrate in enzymatic reactions. It is known to influence the specificity and activity of various enzymes, particularly catalytic antibodies and subtilisin. Its mechanism involves:

  • Enzyme Binding : The compound interacts with enzyme active sites, facilitating substrate binding and influencing catalytic efficiency.
  • Conformational Stability : Its rigid structure enhances the stability of peptide chains during synthesis, which is crucial for maintaining biological activity in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving tyrosine kinase pathways, similar to other indazole derivatives.

Case Studies

  • Peptide Synthesis : In a study focusing on peptide synthesis, this compound was incorporated into peptide chains, demonstrating improved stability and bioactivity compared to conventional amino acids. The study highlighted its effectiveness in producing cyclic peptides with enhanced pharmacological properties .
  • Enzymatic Reactions : A detailed analysis revealed that this compound serves as an effective substrate for subtilisin, enhancing enzyme specificity and activity. The results indicated that the structural features of this compound contribute to its role in facilitating enzymatic reactions .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

CompoundBiological ActivityApplications
This compoundAntimicrobial, AnticancerPeptide synthesis, Drug development
1-Aminocyclopentane-1-carboxylic acidLimited antimicrobial activityLess common in peptide synthesis
1-Aminocyclobutane-1-carboxylic acidMinimal biological activityRarely used

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cbz-amino)cyclohexanecarboxylic acid?

The synthesis typically involves protecting the amino group with a carbobenzyloxy (Cbz) moiety. A general approach includes:

  • Amino protection : Reacting 1-aminocyclohexanecarboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaHCO₃) to introduce the Cbz group.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
  • Analogous methods : Strategies used for Fmoc-protected derivatives (e.g., solid-phase peptide synthesis) can be adapted, with adjustments for Cbz stability in acidic/basic conditions .

Q. How is the purity and identity of this compound verified in research settings?

  • Spectral analysis : High-resolution mass spectrometry (HRMS, e.g., Orbitrap instruments) confirms molecular weight, while ¹H/¹³C NMR identifies structural features like the Cbz group’s aromatic protons and cyclohexane ring conformation .
  • Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95% by area normalization).
  • Cross-validation : Compare data with published spectral libraries (e.g., mzCloud, PubChem) to resolve ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Peptide backbone modification : Used to introduce conformational constraints in peptide analogs, enhancing stability against proteolysis .
  • Drug discovery : Serves as a scaffold for VLA-4 antagonists (e.g., cyclohexanecarboxylic acid derivatives with improved bioavailability) .
  • Enzyme inhibition studies : The Cbz group mimics natural substrates in protease inhibition assays .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in spectral data for this compound derivatives?

  • Multi-technique validation : Combine tandem MS (e.g., Q Exactive Plus) with 2D NMR (COSY, HSQC) to distinguish isomers or degradation products .
  • Batch comparison : Analyze synthetic batches under identical conditions to rule out solvent or impurity artifacts.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .

Q. What strategies are employed to achieve enantioselective synthesis of this compound derivatives?

  • Chiral auxiliaries : Use (1S,2S)- or (1R,2R)-configured starting materials (e.g., enantiopure β-amino acids) to control stereochemistry .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-based) enable enantioselective hydrogenation of ketone intermediates .
  • Chromatographic resolution : Chiral HPLC separates racemic mixtures, with fractions characterized via polarimetry or circular dichroism .

特性

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXLKFQBCCVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463495
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17191-43-4
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of l-aminocyclohexane-1-carboxylic acid (10.0 g, 70.0 mmol) in a 1M NaOH solution (100 mL) was added benzyl chloroformate (12.0 ml, 84.0 mmol). The reaction mixture was stirred for 2 h while maintaining pH 9 by addition of a 1M NaOH solution as necessary. The resulting solution was washed with Et2O (2×100 mL), then the aqueous layer was adjusted to pH 0 with a conc. HCl solution and the solution was extracted with EtOAc (3×150 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to yield 1-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid (17.3 g, 89%): TLC (25% EtOAc/hex) Rf0.07.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner, using 1-amino-cyclobutanecarboxylic acid, 1-amino-cyclopentanecarboxylic acid, 1-amino-cycloheptane-carboxylic acid, 1-amino-cyclooctanecarboxylic acid, 1-amino-cyclononanecarboxylic acid, 1-amino-cyclodecanecarboxylic acid, 2-amino-2-methylpropionic acid, 2-amino-2-ethylbutyric acid, 2-amino-2-n-propylvaleric acid, 2-amino-2-isopropyl-3-methylbutyric acid, 2-amino-2-isobutyl-4-methylvaleric acid, 2-amino-2-n-butylhexanoic acid, 2-amino-2,2-biscyclopropylacetic acid, 2-amino-2,2-biscyclobutylacetic acid or 2-amino-2,2-bisbenzylacetic acid instead of 1-amino-cyclohexanecarboxylic acid, the following starting materials are prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-amino-2,2-biscyclobutylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。